molecular formula C15H12I3NO4 B1675554 甲状腺素 CAS No. 6893-02-3

甲状腺素

货号 B1675554
CAS 编号: 6893-02-3
分子量: 650.97 g/mol
InChI 键: AUYYCJSJGJYCDS-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Liothyronine is a man-made form of a hormone that is normally produced by your thyroid gland to regulate the body’s energy and metabolism . It is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone . It is also used to help decrease the size of enlarged thyroid glands (goiter) and treat thyroid cancer . Liothyronine is also used in some medical tests to help diagnose problems with the thyroid gland .


Synthesis Analysis

Liothyronine is the active form of thyroxine which is composed in a basic chemical structure by a tyrosine with bound iodine . Most of the 3,3’,5-triiodo-L-thyronine in the body is generated by mono-deiodination of L-thyroxine in the peripheral tissues . All T4 and about 20% of T3 synthesis takes place in the thyroid gland, with approximately 100 and 30 μg synthesized daily, respectively .


Molecular Structure Analysis

Liothyronine has a molecular formula of C15H12I3NO4 and a molecular weight of 650.97 g/mol . It is an iodothyronine compound having iodo substituents at the 3-, 3’- and 5-positions . Its metabolic activity is about 3 to 5 times that of L-thyroxine .


Physical And Chemical Properties Analysis

Liothyronine has a molecular weight of 650.97 g/mol .

科学研究应用

1. Treatment in Hypothyroidism

  • Summary of Application : Liothyronine (L-T3) is used in the treatment of hypothyroidism. The goal of therapy is to restore patient well-being and normalize serum thyrotrophin (TSH) levels .
  • Methods of Application : Synthetic forms of L-T4, available since the 1950s, were introduced without any consideration of the need for randomised controlled trials . The existing porcine thyroid extracts were far from physiological, as the pig thyroid produces thyroxine (T4) and tri-iodothyronine (T3) at a ratio of 4:1, compared with the ratio of 14:1 in human thyroid .
  • Results or Outcomes : Most patients respond satisfactorily, but a minority of treated individuals experience persistent symptoms despite adequate biochemical correction .

2. Combination Therapy

  • Summary of Application : Data available on 1,355 patients in 13 randomised controlled trials of L-T4+L-T3 (liothyronine) versus L-T4 monotherapy reveal insufficient evidence that combination treatment is more effective than monotherapy .
  • Methods of Application : If symptoms still persist for 6 months or more, some endocrinologists will consider combination treatment on an experimental basis .
  • Results or Outcomes : In 2016 the British Thyroid Association (BTA) published a statement endorsed by the British Thyroid Foundation and the Society for Endocrinology on current best practice for the management of primary hypothyroidism .

3. Quality of Life in Female Hypothyroid Patients

  • Summary of Application : Liothyronine treatment has been studied for its effects on the quality of life in female hypothyroid patients with residual symptoms on Levothyroxine therapy .
  • Methods of Application : This was a randomized crossover study .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

4. Quality of Life in Hypothyroid Patients

  • Summary of Application : The effects of levothyroxine (LT4)/liothyronine (LT3) combination therapy on quality of life (QoL) in hypothyroid patients former on LT4 monotherapy have been disappointing . This study tested the effects of LT3 monotherapy on QoL in hypothyroid patients with residual symptoms despite thyroid stimulating hormone (TSH) values within the reference range .
  • Methods of Application : This was a non-blinded randomized crossover study. Fifty-nine patients aged 18-65 years were included .
  • Results or Outcomes : After 12 weeks of LT3 treatment, 12 of the 13 domains of the ThyPRO questionnaire (physical, mental and social domains) showed significant improvements .

5. Pharmacokinetics and Pharmacodynamics

  • Summary of Application : Understanding pharmacokinetics (PK) and pharmacodynamics (PD) of the sustained-release liothyronine (SR-T3) is of paramount importance to design therapeutic regimens that are able to simulate normal thyroid hormone secretion while avoiding excursions in the T3 serum concentration .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

6. Food Interactions

  • Summary of Application : Liothyronine may have interactions with certain foods .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

7. Management of Thyroid Disease

  • Summary of Application : The new NICE guidelines on thyroid disease and its management do not recommend the routine use of liothyronine, but do not completely rule it out either . Guidelines from the British and European Thyroid Associations are open to a “trial of liothyronine” on an individual basis .
  • Methods of Application : Some patients do not feel well on L-thyroxine despite a serum TSH in the reference range . Key issues to consider in such patients include establishing whether the patient had established hypothyroidism initially, and whether the L-thyroxine has been titrated carefully enough, possibly using small increments, to achieve a careful balance between symptoms and serum TSH concentrations .

8. Cost-effectiveness of Liothyronine

  • Summary of Application : The aim of the present study was to undertake an HTR focusing on the cost-effectiveness of liothyronine in this context and adopting the perspective of the NHS in the UK, to assess the value of conducting further research to ascertain the clinical effectiveness of liothyronine as a treatment for people with treatment-unresponsive hypothyroidism .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

9. Liothyronine Availability

  • Summary of Application : Recently, many patients have been informed of a lack of L-T3 availability on the basis of cost . The price increase in L-T3 has arisen because generic products in the NHS are not price-controlled to encourage competitive pricing and keep prices down .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

安全和危害

Liothyronine can cause damage to organs (cardiovascular system) and through prolonged or repeated exposure (thyroid gland). It is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers

  • "The relevance of T3 in the management of hypothyroidism" .
  • "Nice guideline on thyroid disease: where does it take us with liothyronine?" .
  • "Evidence-Based Use of Levothyroxine/Liothyronine Combinations in Treating Hypothyroidism" .

属性

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023216
Record name 3,5,3'-Triiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liothyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.
Record name SID11532858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Liothyronine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIOTHYRONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism., LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND., TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES.
Record name Liothyronine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIOTHYRONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Liothyronine

Color/Form

CRYSTALS

CAS RN

15785-49-6, 6893-02-3
Record name L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15785-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6893-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liothyronine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liothyronine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5,3'-Triiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liothyronine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIOTHYRONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIOTHYRONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Liothyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine
Reactant of Route 2
Liothyronine
Reactant of Route 3
Liothyronine
Reactant of Route 4
Liothyronine
Reactant of Route 5
Liothyronine
Reactant of Route 6
Reactant of Route 6
Liothyronine

Citations

For This Compound
8,180
Citations
HF Escobar-Morreale… - The Journal of …, 2005 - academic.oup.com
Context: Combined infusion of levothyroxine plus liothyronine, as opposed to levothyroxine alone, is the only way of restoring the concentrations of circulating TSH, T 4 , and T 3 as well …
Number of citations: 218 academic.oup.com
J Jonklaas, AC Bianco, AR Cappola… - European thyroid …, 2021 - etj.bioscientifica.com
Background: Fourteen clinical trials have not shown a consistent benefit of combination therapy with levothyroxine (LT4) and liothyronine (LT3). Despite the publication of these trials, …
Number of citations: 139 etj.bioscientifica.com
KTB Touma, AM Zoucha, JR Scarff - Innovations in clinical …, 2017 - ncbi.nlm.nih.gov
Objective: The objective of this review is to discuss triiodothyronine’s (T3, liothyronine) mechanism of action, efficacy in enhancement and augmentation trials, and dosing and safety …
Number of citations: 25 www.ncbi.nlm.nih.gov
R Cooper-Kazaz, JT Apter, R Cohen… - Archives of general …, 2007 - jamanetwork.com
… of sertraline by concurrent treatment with liothyronine without a significant increase in adverse effects. The antidepressant effect of liothyronine may be directly linked to thyroid function. …
Number of citations: 138 jamanetwork.com
PW Clyde, AE Harari, EJ Getka, KMM Shakir - Jama, 2003 - jamanetwork.com
… liothyronine per day in addition to levothyroxine. One study used a 3:1 ratio of levothyroxine to liothyronine … A randomized controlled trial using a 4:1 ratio of levothyroxine to liothyronine …
Number of citations: 287 jamanetwork.com
PC Whybrow, A Coppen, AJ Prange… - Archives of general …, 1972 - jamanetwork.com
… One group received 25µg of liothyronine daily for the first 14 days of … The liothyronine group showed a significant decline (P < .01) … effect of liothyronine upon circulating thyroxine levels. …
Number of citations: 136 jamanetwork.com
FS Celi, M Zemskova, JD Linderman… - The Journal of …, 2011 - academic.oup.com
Context: Levothyroxine (l-T 4 ) therapy is based on the assumption that the conversion of T 4 into T 3 provides adequate amounts of active hormone at target tissues. However, in rodents…
Number of citations: 147 academic.oup.com
HF Escobar-Morreale, JI Botella-Carretero… - Annals of internal …, 2005 - acpjournals.org
… liothyronine administered. More recently, several studies have evaluated combined levothyroxine–liothyronine … a small yet supraphysiologic amount of liothyronine, ranging from 10 …
Number of citations: 223 www.acpjournals.org
GP Leese, E Soto‐Pedre, LA Donnelly - Clinical endocrinology, 2016 - Wiley Online Library
Objective To look at adverse outcomes for patients on liothyronine compared to l‐thyroxine. Some trials have examined the relative merits of liothyronine but none have looked at …
Number of citations: 65 onlinelibrary.wiley.com
T Planck, F Hedberg, J Calissendorff, A Nilsson - Thyroid, 2021 - liebertpub.com
Background: The prescription of liothyronine (LT3) to treat hypothyroidism is increasing worldwide; however, the long-term safety of LT3 use has yet to be determined. Previous studies …
Number of citations: 26 www.liebertpub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。